molecular formula C5H6N4S B6189054 2-azido-4,5-dimethyl-1,3-thiazole CAS No. 10296-41-0

2-azido-4,5-dimethyl-1,3-thiazole

Cat. No.: B6189054
CAS No.: 10296-41-0
M. Wt: 154.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-azido-4,5-dimethyl-1,3-thiazole is an organic compound with the molecular formula C5H6N4S. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

The synthesis of 2-azido-4,5-dimethyl-1,3-thiazole typically involves the conversion of 2-chloro-4,5-dimethyl-1,3-thiazole to the azido derivative. One common method includes the reaction of 2-chloro-4,5-dimethyl-1,3-thiazole with sodium azide in an appropriate solvent under controlled conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-azido-4,5-dimethyl-1,3-thiazole undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium azide, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-azido-4,5-dimethyl-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-azido-4,5-dimethyl-1,3-thiazole involves its ability to undergo various chemical transformations, which can lead to the formation of biologically active compounds. The azido group is particularly reactive and can participate in click chemistry reactions, forming stable triazole rings. These reactions can modulate the activity of enzymes and receptors in biological systems, leading to potential therapeutic effects .

Comparison with Similar Compounds

2-azido-4,5-dimethyl-1,3-thiazole can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its azido group, which imparts distinct reactivity and potential for diverse chemical transformations.

Properties

CAS No.

10296-41-0

Molecular Formula

C5H6N4S

Molecular Weight

154.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.